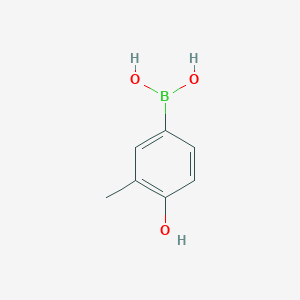

(4-Hydroxy-3-methylphenyl)boronic acid

概要

説明

“(4-Hydroxy-3-methylphenyl)boronic acid” is a boronic acid compound with the molecular formula C8H11BO3 . It has an average mass of 165.982 Da and a monoisotopic mass of 166.080124 Da .

Synthesis Analysis

Boronic acids are often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The success of these reactions is due to the combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The molecular structure of “(4-Hydroxy-3-methylphenyl)boronic acid” consists of a boron atom bonded to three oxygen atoms and a carbon atom . The boron atom is also part of a six-membered ring, which includes the carbon atom and four other carbon atoms .

Chemical Reactions Analysis

Boronic acids, such as “(4-Hydroxy-3-methylphenyl)boronic acid”, are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling reactions . They can also react with amines to form boroxine complexes .

Physical And Chemical Properties Analysis

“(4-Hydroxy-3-methylphenyl)boronic acid” has a density of 1.2±0.1 g/cm³ . Its boiling point is 380.9±52.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound has three hydrogen bond acceptors and three hydrogen bond donors .

科学的研究の応用

Suzuki-Miyaura Coupling Reactions

This compound is utilized in Suzuki-Miyaura coupling reactions, which are a type of cross-coupling reaction used in organic synthesis to form carbon-carbon bonds. This application is crucial for the synthesis of various organic compounds, including pharmaceuticals and polymers .

Stille Coupling Reactions

Similar to Suzuki-Miyaura coupling, Stille coupling reactions involve the formation of carbon-carbon bonds but use organotin compounds as reactants. (4-Hydroxy-3-methylphenyl)boronic acid can serve as a reactant in these reactions to synthesize complex organic molecules .

Aminocarbonylation Reactions

The compound is also used in palladium-catalyzed aminocarbonylation reactions. These reactions are important for introducing carbonyl groups into organic molecules, which is a key step in synthesizing various chemical products .

Synthesis of Bio-supported Palladium Nanoparticles

It serves as a precursor in the preparation of bio-supported palladium nanoparticles. These nanoparticles act as phosphine-free catalysts and have applications in green chemistry due to their reduced toxicity and environmental impact .

Sensing Applications

Boronic acids, including (4-Hydroxy-3-methylphenyl)boronic acid, interact with diols and strong Lewis bases such as fluoride or cyanide anions. This property makes them useful in various sensing applications, both in homogeneous assays and heterogeneous detection systems .

Cross-Coupling Reactions

This compound is involved in cross-coupling reactions that are pivotal in medicinal chemistry. These reactions help create complex molecules that can serve as active pharmaceutical ingredients or intermediates .

Polymer and Optoelectronics Materials

(4-Hydroxy-3-methylphenyl)boronic acid derivatives are used in the field of polymer and optoelectronics materials. They contribute to the development of new materials with desirable properties for electronic devices .

Saccharide Sensing

The boronic acid motif is commonly used for the sensing of mono- and polysaccharides due to its ability to form complexes with sugars. This application is significant in biological systems where saccharides play crucial roles .

作用機序

Target of Action

The primary target of (4-Hydroxy-3-methylphenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(4-Hydroxy-3-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (4-Hydroxy-3-methylphenyl)boronic acid, are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (4-Hydroxy-3-methylphenyl)boronic acid plays a crucial role, is part of a broader biochemical pathway that leads to the formation of carbon–carbon bonds . This reaction is particularly important because it operates under exceptionally mild and functional group tolerant conditions .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which may influence their bioavailability.

Result of Action

The primary molecular effect of (4-Hydroxy-3-methylphenyl)boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-Hydroxy-3-methylphenyl)boronic acid can be influenced by various environmental factors. For instance, certain boronic acids are known to decompose in air . (4-hydroxy-3-methylphenyl)boronic acid is generally stable and environmentally benign , suggesting that it may be less sensitive to environmental conditions.

Safety and Hazards

将来の方向性

Boronic acids, including “(4-Hydroxy-3-methylphenyl)boronic acid”, have been used in the synthesis of various compounds and have potential applications in different fields . For example, they have been used in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors, and in the synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling .

特性

IUPAC Name |

(4-hydroxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHWHLOMMPXHPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665370 | |

| Record name | (4-Hydroxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

762263-66-1 | |

| Record name | (4-Hydroxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1391265.png)

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide](/img/structure/B1391270.png)

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine](/img/structure/B1391271.png)

![N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine](/img/structure/B1391273.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}cyclohexanamine](/img/structure/B1391275.png)

![N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline](/img/structure/B1391277.png)

![4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1391278.png)